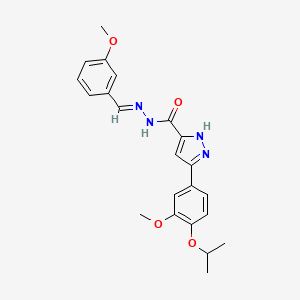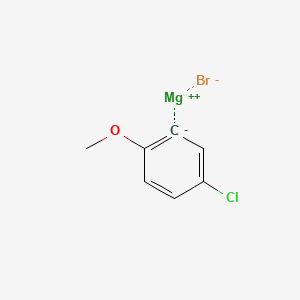
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a piperazine ring. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of tert-butyl 2-(1-acetyl-5-chloro-2-oxoindolin-3-ylidene)acetate with a suitable piperazine derivative . The reaction is usually carried out in the presence of a base and a solvent, such as diethyl ether, at room temperature for several days . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can facilitate its interaction with biological membranes. The exact pathways and targets involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 2-(1-acetyl-5-chloro-2-oxoindolin-3-ylidene)acetate
These compounds share similar structural features, such as the presence of a tert-butyl group and a piperazine ring, but differ in their specific substituents and functional groups. The unique combination of a trifluoromethyl group and a piperazine ring in this compound distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
Propriétés
IUPAC Name |
tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-7-8(11(12,13)14)15-5-6-16(7)9(17)18-10(2,3)4/h7-8,15H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGCGFXXORAOE-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCN1C(=O)OC(C)(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NCCN1C(=O)OC(C)(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2741879.png)



![(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2741889.png)


![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2741893.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride](/img/structure/B2741896.png)

![1-(2,5-dimethylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2741898.png)
![5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2741899.png)
![2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2741900.png)

